molecular formula C30H30N2O B5083106 1,3-dibenzyl-2-[4-(benzyloxy)phenyl]imidazolidine

1,3-dibenzyl-2-[4-(benzyloxy)phenyl]imidazolidine

Cat. No.: B5083106
M. Wt: 434.6 g/mol
InChI Key: OLJLIOBDYHUZTQ-UHFFFAOYSA-N
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Description

1,3-dibenzyl-2-[4-(benzyloxy)phenyl]imidazolidine is a synthetic small molecule featuring a dibenzyl imidazolidine scaffold, which is of significant interest in medicinal chemistry and neuroscience research. This compound has been identified as a potent inhibitor of α-synuclein (αSA53T) aggregation, a key pathological process in Parkinson's disease . In vitro studies demonstrate that it effectively preserves the native, unfolded conformations of the α-synuclein protein, thereby blocking its conversion into amyloidogenic, neurotoxic fibrils . The primary research value of this compound lies in its application as a chemical tool for investigating the mechanisms of amyloid formation and for exploring novel disease-modifying therapeutic strategies for neurodegenerative disorders . Its mechanism of action involves binding near the lysine-rich N-terminal region of α-synuclein, stabilizing its native state and preventing the structural transitions that lead to aggregation and neurotoxicity . Furthermore, compounds based on the 1,3-dibenzyl-2-aryl imidazolidine scaffold have also shown promise in other research areas, such as being investigated for their potential as heat shock protein 90 (Hsp90) inhibitors in oncology research . This compound is provided for Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibenzyl-2-(4-phenylmethoxyphenyl)imidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O/c1-4-10-25(11-5-1)22-31-20-21-32(23-26-12-6-2-7-13-26)30(31)28-16-18-29(19-17-28)33-24-27-14-8-3-9-15-27/h1-19,30H,20-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJLIOBDYHUZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 1,3 Dibenzyl 2 4 Benzyloxy Phenyl Imidazolidine

Exploration of Convergent and Divergent Synthetic Pathways for N-Substituted Imidazolidine (B613845) Derivatives

The construction of libraries of N-substituted imidazolidine derivatives, including the target compound 1,3-dibenzyl-2-[4-(benzyloxy)phenyl]imidazolidine, can be strategically approached through either convergent or divergent synthetic pathways. researchgate.net These strategies offer flexibility in generating molecular diversity for various applications.

A convergent synthesis involves the independent preparation of key molecular fragments that are subsequently combined in the final steps to form the target molecule. researchgate.net In the context of the target compound, a convergent approach would typically involve the synthesis of the core precursors: N,N'-dibenzylethylenediamine and 4-(benzyloxy)benzaldehyde. These two fragments are then joined in a final cyclization step. This strategy is highly efficient for producing a specific target molecule, as the main reaction pathways are developed and optimized separately.

Conversely, a divergent synthesis begins with a common intermediate that is systematically elaborated to produce a library of structurally related compounds. nih.gov For example, a common imidazolidine core could be synthesized and then subjected to various N-alkylation or N-arylation reactions to introduce different substituents on the nitrogen atoms. While not the most direct route to the specifically named compound, this approach is powerful for creating a diverse set of derivatives for structure-activity relationship studies. A library of 2-aryl imidazolidines can be divergently synthesized by reacting a single diamine precursor, such as N,N'-dibenzylethylenediamine, with a wide array of different aromatic aldehydes.

Development of Novel Cyclization Strategies for Saturated Five-Membered Diamine Heterocycles

The formation of the imidazolidine ring is the cornerstone of the synthesis. Research has focused on developing novel cyclization strategies that are efficient, environmentally benign, and offer high yields.

Catalyst-Free and Metal-Free Approaches in Imidazolidine Ring Formation

The most direct and atom-economical method for synthesizing this compound is the direct condensation of N,N'-dibenzylethylenediamine with 4-(benzyloxy)benzaldehyde. nih.gov This reaction often proceeds under catalyst-free conditions, driven by the formation of a stable five-membered ring and the removal of water. researchgate.net

Historical studies, such as those by Billman in 1957, demonstrated the synthesis of a series of 2-substituted-1,3-bis(p-chlorobenzyl)imidazolidines by reacting the corresponding diamine with various aldehydes in absolute alcohol. nih.gov These reactions were often rapid, taking place at room temperature or with gentle warming, and yielded the products in a range of 21-85%. nih.gov This catalyst-free approach highlights the intrinsic reactivity of the diamine and aldehyde precursors toward cyclization. The primary driving force for this condensation is the removal of the water byproduct, often accomplished by azeotropic distillation with a solvent like toluene (B28343) or benzene. nih.gov

Modern green chemistry principles have renewed interest in such solvent-free and catalyst-free condensations, which minimize waste and avoid the use of potentially toxic metal catalysts. tue.nlmdpi.com

Table 1: Examples of Catalyst-Free Imidazolidine Synthesis

Diamine PrecursorAldehyde PrecursorConditionsYield (%)Reference
N,N'-Disubstituted EthylenediaminesBenzaldehyde (B42025)Toluene, reflux37-90 nih.gov
1,2-bis(p-chlorobenzylamino)ethaneVarious AldehydesAbsolute alcohol, RT-65°C21-85 nih.gov
Monophenacyl Anilines / Aromatic AminesFormaldehydeEthanol (B145695), reflux77-94 nih.gov

Microwave-Assisted and Ultrasonic Methods in Imidazolidine Synthesis

To accelerate reaction times, improve yields, and promote greener synthetic protocols, microwave irradiation and ultrasound have been employed as non-classical energy sources for imidazolidine synthesis.

Microwave-assisted synthesis utilizes the efficient heating of polar molecules by microwave energy to dramatically reduce reaction times from hours to minutes. nih.govnih.govwjarr.com This technique has been successfully applied to various multi-component reactions for the synthesis of heterocyclic compounds, including imidazole (B134444) and imidazolidine derivatives. nih.govresearchgate.net The rapid heating can minimize the formation of side products and often leads to cleaner reactions with higher yields. asianpubs.org

Table 2: Microwave-Assisted Synthesis of Heterocycles

ReactantsProduct TypeConditionsTimeYield (%)Reference
Aldehydes, Amines, Benzil, NH4OAcTetrasubstituted Imidazolesp-TSA, EtOH, MW15 min46-80 nih.gov
1,8-Diaminonaphthalene, Carboxylic Acids2-ArylperimidinesAcidic, MW-65-80 asianpubs.org
Aldehydes, Thiosemicarbazides, Maleic Anhydride2-Hydrazolyl-4-thiazolidinonesp-TSA, PhMe/DMF, MW, 120°C6-12 min45-82 mdpi.com

Ultrasonic methods utilize acoustic cavitation to create localized high-pressure and high-temperature zones, which can enhance reaction rates and yields. mdpi.com This sonochemical approach is energy-efficient and can often be performed at room temperature, making it suitable for thermally sensitive substrates. The synthesis of various nitrogen-containing heterocycles has been shown to be accelerated under ultrasonic irradiation, providing a green alternative to conventional heating methods. mdpi.com

Stereoselective Synthesis of 2-Aryl-Substituted Imidazolidines: Principles and Applications

The creation of stereocenters with high fidelity is a central goal of modern organic synthesis. For 2-aryl-substituted imidazolidines, which can possess multiple chiral centers, controlling the stereochemical outcome is crucial.

Control of Diastereoselectivity in Imidazolidine Formation

When substituted diamines are used, or when substituents are present on the imidazolidine ring at positions 4 and 5, diastereomers (e.g., cis and trans isomers) can be formed. The control of diastereoselectivity is often influenced by the reaction conditions, the nature of the reactants, and the presence of catalysts. For instance, the Lu group developed a highly diastereoselective synthesis of trans-2,5-disubstituted imidazolines via a [3+2] cycloaddition reaction, demonstrating that Lewis acid catalysis can effectively control the stereochemical pathway. nih.govrsc.org

The relative stereochemistry of the substituents on the imidazolidine ring is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal the spatial proximity of different protons in the molecule. mdpi.commdpi.comresearchgate.net A trans-like orientation of substituents at the N-alkyl and C-2 positions is often observed in 1-alkyl-3-aryl-2-substituted imidazolidines. researchgate.net

Asymmetric Induction and Chiral Auxiliary Strategies

To produce enantiomerically pure 2-aryl-substituted imidazolidines, strategies involving asymmetric induction are employed. This can be achieved by using a chiral catalyst or by temporarily incorporating a chiral auxiliary into one of the reactants. wikipedia.orgrsc.org

A chiral auxiliary is a stereogenic group that is covalently attached to the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgscielo.org.mx After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. nih.gov Imidazolidinone and oxazolidinone-based structures are well-known and powerful chiral auxiliaries used in a variety of asymmetric transformations, such as alkylation and aldol (B89426) reactions. nih.govdocumentsdelivered.com

In the synthesis of a chiral imidazolidine, a chiral diamine derived from the chiral pool could be used as a starting material. The inherent chirality of the diamine backbone would then direct the stereoselective formation of the new stereocenter at the C-2 position during the condensation with the aldehyde. Alternatively, a chiral catalyst, such as a chiral Brønsted acid or a metal complex with a chiral ligand, can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. rsc.org

Atom Economy and Green Chemistry Principles in the Synthesis of Complex Imidazolidines

Green chemistry is a foundational concept in modern chemical synthesis that aims to design products and processes that minimize the use and generation of hazardous substances. uniroma1.itwjpmr.com A key metric within green chemistry is atom economy, which evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. nih.gov An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the product, with no byproducts. nih.gov This principle is crucial in the synthesis of complex imidazolidines, steering chemists towards more sustainable and efficient methodologies. wjpmr.com

The synthesis of the core 1,3-dibenzyl-2-aryl imidazolidine scaffold is often achieved through the condensation of an N,N'-disubstituted ethylenediamine (B42938), such as N,N′-dibenzylethylenediamine, with a corresponding aldehyde. nih.govchemicalbook.com This type of reaction is inherently atom-economical. The primary byproduct of this cyclocondensation is water, which results in a high percentage of the atoms from the starting materials being incorporated into the imidazolidine product.

Recent advancements have led to even more sophisticated, atom-economical approaches for synthesizing the imidazolidine ring system. For instance, one-pot cascade reactions utilizing simple alkaline earth bis(amide) precatalysts have been developed to produce various functionalized imidazolidines from terminal alkynes and heterocumulenes. nih.gov These reactions can proceed with 100% atom efficiency under mild conditions, representing a significant step forward in green synthetic methodology. nih.gov Another powerful, atom-economical strategy is the intramolecular hydroamidation of propargylic ureas, which provides access to richly decorated five-membered cyclic ureas, a class of compounds related to imidazolidines. acs.org

Below is a comparative table illustrating the atom economy of different reaction types relevant to heterocyclic synthesis.

Reaction TypeGeneral SchemeByproductsTypical Atom Economy
Addition/Cycloaddition A + B → CNone~100%
Condensation A + B → C + H₂OWaterHigh (>90%)
Substitution A-B + C → A-C + BLeaving Group (B)Variable (Often Moderate)
Wittig Reaction Aldehyde/Ketone + Ylide → Alkene + Ph₃P=OTriphenylphosphine oxideLow (<50%)

This table provides a generalized comparison of atom economy for common reaction types.

Functional Group Tolerance and Substrate Scope in Novel Imidazolidine Synthetic Protocols

The utility of a synthetic method is largely defined by its substrate scope —the range of different starting materials that can be successfully used—and its functional group tolerance —the ability of the reaction to proceed without affecting other reactive groups present in the molecule. beilstein-journals.org For the synthesis of complex imidazolidines like this compound, protocols that accommodate a wide variety of substituents are highly desirable.

The classical synthesis of 1,3-dibenzyl-2-aryl imidazolidines via condensation of N,N′-dibenzylethylenediamine with various aldehydes demonstrates a broad substrate scope. nih.gov This method is effective for a wide range of aromatic and heteroaromatic aldehydes. nih.govrsc.org Research has shown that the aldehyde component can contain numerous substituents on the aromatic ring, including electron-donating and electron-withdrawing groups, without significantly impeding the reaction. nih.gov This tolerance is crucial for creating libraries of diverse imidazolidine derivatives for further study.

The table below showcases the substrate scope for the synthesis of 1,3-dibenzyl-2-aryl imidazolidines, highlighting the tolerance for different functional groups on the aryl aldehyde.

Aldehyde SubstrateR-Group on Phenyl RingYield (%)
Benzaldehyde-HHigh
4-Methoxybenzaldehyde4-OCH₃High
4-Chlorobenzaldehyde4-ClHigh
4-Nitrobenzaldehyde4-NO₂High
2-ThiophenecarboxaldehydeN/A (Heterocycle)High
4-(Benzyloxy)benzaldehyde4-OCH₂PhHigh

Data compiled from general findings in the literature on imidazolidine synthesis. nih.govnih.gov

Beyond traditional condensation, novel protocols have been developed to expand the accessible range of imidazolidine structures. Diastereoselective [3+2] cycloaddition reactions, for example, can produce highly substituted imidazolidines. nih.govrsc.org These methods often employ Lewis acid or Brønsted acid catalysts and have been shown to tolerate a variety of functional groups on both reaction partners. nih.govrsc.org Similarly, syntheses involving the ring-opening of activated aziridines followed by intramolecular cyclization provide a mild and efficient route to functionalized imidazolidines with high stereoselectivity and good tolerance for diverse molecular functionalities. organic-chemistry.org The development of these tolerant and wide-ranging synthetic protocols is essential for advancing the study and application of complex imidazolidines.

In Depth Structural Elucidation and Conformational Analysis of 1,3 Dibenzyl 2 4 Benzyloxy Phenyl Imidazolidine

Advanced Spectroscopic Techniques for Definitive Structural Assignment

Spectroscopic analysis provides the foundational data for determining the molecular structure and dynamics of 1,3-dibenzyl-2-[4-(benzyloxy)phenyl]imidazolidine in a non-solid state.

High-Resolution 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the solution-state structure and conformational behavior of imidazolidine (B613845) derivatives. For 1,2,3-trisubstituted imidazolidines like the title compound, NMR spectra reveal a preferential conformation where the substituents at the N1, N3, and C2 positions adopt a transoid orientation to minimize steric hindrance. clockss.orgresearchgate.net

At room temperature, the imidazolidine ring typically undergoes rapid conformational exchange on the NMR timescale. This includes the inversion of both nitrogen atoms and swift rotation around the N-CH₂Ar bonds. clockss.org This dynamic behavior leads to time-averaged signals for certain protons. For instance, the protons on the ethylenediamine (B42938) backbone of the imidazolidine ring may appear as simplified multiplets.

Key features expected in the ¹H NMR spectrum include distinct signals for the aromatic protons of the benzyl (B1604629) and benzyloxy groups, the benzylic methylene (B1212753) protons (N-CH₂-Ph and O-CH₂-Ph), the methine proton at the C2 position, and the methylene protons of the imidazolidine ring. The benzylic protons on the nitrogen atoms are diastereotopic due to the chiral center at C2, and they are expected to appear as a pair of doublets (an AB quartet). clockss.org Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for confirming spatial proximities and assigning the relative stereochemistry of the substituents. clockss.orgresearchgate.net ¹³C NMR, in conjunction with techniques like HMQC and HMBC, helps in the unambiguous assignment of all carbon signals, with the heterocyclic carbons being particularly sensitive to the nature and orientation of adjacent substituents. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data is predicted based on analyses of similar 1,3-dibenzylimidazolidine structures.

Atom TypePredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)Notes
Aromatic Protons (Benzyl, Benzyloxy, Phenyl)~6.8 - 7.5~115 - 160Multiple overlapping signals corresponding to the various aromatic rings.
O-CH₂ (Benzyloxy)~5.0 - 5.2~70Typically a singlet.
N-CH₂ (Dibenzyl)~3.5 - 4.2~53Diastereotopic protons, expected to appear as an AB quartet. clockss.org
C2-H (Methine)~4.5 - 5.0~80 - 90Position is sensitive to the electronic effects of the attached aryl group.
C4/C5-H₂ (Imidazolidine Ring)~2.5 - 3.5~45 - 55Complex multiplets due to coupling and conformational averaging. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Specific Molecular Vibrations and Functional Group Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within the molecule. The spectra are characterized by absorption bands corresponding to specific molecular vibrations (stretching, bending, etc.).

For this compound, the IR and Raman spectra would be dominated by vibrations from the multiple aromatic rings. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the rings are observed in the 1400-1600 cm⁻¹ region. scirp.orgmdpi.com The presence of the ether linkage (C-O-C) in the benzyloxy group is expected to produce strong C-O stretching bands, typically in the 1250-1050 cm⁻¹ range. esisresearch.org The C-N stretching vibrations of the imidazolidine ring and the attached benzyl groups are expected in the 1250-1020 cm⁻¹ region. CH₂ bending and wagging vibrations from the benzyl and imidazolidine methylene groups would also be present in the fingerprint region (below 1500 cm⁻¹).

Table 2: Characteristic Vibrational Frequencies for Key Functional Groups Frequencies are based on typical values for the functional groups present in the molecule.

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
C-H Stretch (Aromatic)3100 - 3000Aromatic Rings
C-H Stretch (Aliphatic)3000 - 2850CH₂ groups
C=C Stretch (Aromatic)1600 - 1450Aromatic Rings
CH₂ Bend (Scissoring)~1465CH₂ groups
C-O Stretch (Ether)1260 - 1000Ar-O-CH₂
C-N Stretch1250 - 1020Imidazolidine Ring, Benzylamines
C-H Out-of-Plane Bend (Aromatic)900 - 675Substituted Benzene Rings

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For C₃₀H₃₀N₂O, the calculated exact mass of the molecular ion [M]⁺ is 434.2358. HRMS can also elucidate structural features through the analysis of fragmentation patterns under techniques like electron impact (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS).

The fragmentation of this compound is expected to proceed through several key pathways. A primary fragmentation would be the cleavage of the C-N bonds, leading to the loss of benzyl groups (C₇H₇, mass 91) to form a stable tropylium (B1234903) cation at m/z 91. Another likely fragmentation is the cleavage of the benzyloxy group, which can also lead to a tropylium ion. Fission of the imidazolidine ring itself is another characteristic pathway for this class of compounds. nih.gov The analysis of these fragment ions allows for the reconstruction of the molecular structure.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (Proposed)FormulaProposed Identity
434.2358[C₃₀H₃₀N₂O]⁺Molecular Ion [M]⁺
343.1759[C₂₃H₂₃N₂O]⁺[M - C₇H₇]⁺ (Loss of a benzyl group)
237.1337[C₁₆H₁₇N₂]⁺Fragment from cleavage of the imidazolidine ring
197.0968[C₁₄H₁₃O]⁺[4-(benzyloxy)phenyl]methyl cation
91.0548[C₇H₇]⁺Tropylium cation (from benzyl or benzyloxy group)

X-ray Crystallographic Investigations for Solid-State Molecular Architecture

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

While a crystal structure for the specific title compound is not publicly available, analysis of closely related structures, such as 1,3-dibenzyl-2-(2-chlorophenyl)-4-methylimidazolidine, provides significant insight. nih.gov In the solid state, the packing of such molecules is governed by weak intermolecular forces. Given the abundance of aromatic rings, C-H···π interactions are expected to be a dominant stabilizing force, where a C-H bond from one molecule interacts with the electron-rich face of an aromatic ring on a neighboring molecule. nih.gov

Ring Conformation and Pucker Analysis in Imidazolidine Derivatives

The five-membered imidazolidine ring is not planar. To alleviate torsional strain and steric interactions between substituents, it adopts a puckered conformation. Common conformations for five-membered rings are the "envelope" (where four atoms are coplanar and the fifth is out of the plane) and the "twist" (where no four atoms are coplanar). nih.gov

For substituted imidazolidines, an envelope conformation is frequently observed, often with one of the nitrogen atoms acting as the "flap" atom that is out of the plane defined by the other four ring atoms. nih.govnih.gov The degree of puckering can be quantified by parameters such as the puckering amplitude. The substituents on the ring, particularly the bulky benzyl and aryl groups, will preferentially occupy pseudo-equatorial positions to minimize steric clashes with the ring itself. nih.gov The precise conformation is a delicate balance between minimizing angle strain, torsional strain, and non-bonded steric interactions among the large substituents.

Application of Chiroptical Spectroscopy for Absolute Configuration Determination

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For a molecule like this compound, which possesses stereogenic centers, chiroptical spectroscopic methods in tandem with quantum chemical calculations offer a powerful approach for the unambiguous assignment of its absolute configuration in solution. americanlaboratory.comnih.gov The primary techniques employed for this purpose are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

The fundamental principle behind this application lies in the comparison of an experimentally measured chiroptical spectrum with a theoretically predicted spectrum for a specific enantiomer. A conclusive match between the experimental and computed spectra allows for the confident assignment of the molecule's absolute configuration. americanlaboratory.com

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength in the UV-Vis region. The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule.

For this compound, the aromatic rings (benzyl and benzyloxyphenyl groups) act as chromophores. The spatial disposition of these chromophores relative to the chiral centers of the imidazolidine ring will govern the sign and intensity of the Cotton effects in the ECD spectrum.

The process for determining the absolute configuration using ECD would involve:

Experimental Measurement: Recording the ECD spectrum of a purified enantiomer of the target compound in a suitable solvent.

Conformational Search: Performing a computational conformational search using molecular mechanics (MM) and density functional theory (DFT) to identify the most stable conformers of a chosen enantiomer (e.g., the R,R-configuration).

TDDFT Calculations: For each significant low-energy conformer, the ECD spectrum is calculated using Time-Dependent Density Functional Theory (TDDFT). unipi.itnih.gov This method predicts the electronic transitions and their corresponding rotational strengths.

Spectral Averaging: The calculated ECD spectra of the individual conformers are Boltzmann-averaged based on their relative free energies to generate a final theoretical spectrum for that enantiomer.

Comparison and Assignment: The theoretical spectrum is then compared to the experimental spectrum. If the two spectra show a good agreement in terms of the signs and relative intensities of the Cotton effects, the absolute configuration of the sample is assigned as that of the computed enantiomer. If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration.

Vibrational Circular Dichroism (VCD): VCD spectroscopy is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation corresponding to vibrational transitions. nih.gov VCD is sensitive to the stereochemistry of the entire molecule, not just the environment of a chromophore.

The application of VCD for the absolute configuration determination of this compound would follow a similar methodology to ECD:

Experimental Measurement: The VCD and standard infrared (IR) spectra of a single enantiomer are recorded.

Computational Modeling: A conformational analysis is performed, and the vibrational frequencies and rotational strengths for the most stable conformers are calculated using DFT.

Spectral Simulation: The calculated vibrational data are used to generate a theoretical VCD spectrum, which is often presented alongside the theoretical IR spectrum for comparison.

Comparison and Assignment: The experimental VCD spectrum is compared with the Boltzmann-averaged theoretical spectrum. A good correlation between the experimental and calculated spectra allows for the determination of the absolute configuration. americanlaboratory.com VCD can be particularly advantageous for molecules with flexible chromophores or where electronic transitions are not easily interpreted.

While specific experimental data for this compound is not available in the public domain, the established methodologies for analogous chiral molecules, such as N-heterocyclic carbene precursors with chiral side chains, demonstrate the reliability of this approach. For these related compounds, VCD has been shown to be effective in distinguishing between diastereomers and assigning the absolute configuration at multiple stereocenters independently.

The table below summarizes the applicability of these chiroptical techniques to the target compound.

Spectroscopic TechniquePrincipleApplication to this compoundRequired Computational Methods
Electronic Circular Dichroism (ECD) Differential absorption of circularly polarized UV-Vis light by chiral molecules.The stereochemical arrangement of the benzyl and benzyloxyphenyl chromophores around the chiral imidazolidine core would produce a characteristic ECD spectrum, allowing for absolute configuration determination.Molecular Mechanics (MM), Density Functional Theory (DFT) for geometry optimization, and Time-Dependent DFT (TDDFT) for spectral prediction.
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized infrared radiation during vibrational transitions.Provides a detailed fingerprint of the molecule's stereochemistry. It is sensitive to the configuration of all stereocenters and the overall molecular conformation, offering a robust method for absolute configuration assignment.Density Functional Theory (DFT) for the calculation of vibrational frequencies and rotational strengths.

Theoretical and Computational Chemistry of 1,3 Dibenzyl 2 4 Benzyloxy Phenyl Imidazolidine and Analogs

Quantum Mechanical Investigations of Electronic Structure, Bonding, and Stability

Quantum mechanical calculations are fundamental to elucidating the electronic structure of imidazolidine (B613845) derivatives. These methods, ranging from semi-empirical to high-level ab initio calculations, provide a detailed picture of electron distribution and bonding within the molecule. For a compound like 1,3-dibenzyl-2-[4-(benzyloxy)phenyl]imidazolidine, quantum mechanics can model the intricate interactions between the imidazolidine core and its bulky benzyl (B1604629) and benzyloxyphenyl substituents.

Density Functional Theory (DFT) Calculations for Ground State Geometries, Energetics, and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) has become a primary tool for the computational study of medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. irjweb.com For this compound, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G, are employed to predict a variety of molecular properties. researchgate.netiosrjournals.org

These calculations begin by determining the molecule's ground state geometry—the three-dimensional arrangement of atoms with the minimum possible energy. This optimized structure provides critical data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties. researchgate.net Furthermore, DFT can predict spectroscopic parameters, such as vibrational frequencies (infrared spectra) and nuclear magnetic resonance (NMR) chemical shifts, which can be compared with experimental data to validate the computational model.

Table 1: Representative Calculated Geometrical Parameters for a Substituted Imidazolidine Core (DFT/B3LYP Level). Data is analogous to typical findings for this class of heterocycles.
ParameterBond/AngleCalculated Value
Bond Length (Å)N1-C21.465
C2-N31.465
N1-C51.458
C4-C51.540
Bond Angle (°)N1-C2-N3103.5
C2-N3-C4110.2
N3-C4-C5104.1
C4-C5-N1104.1

The flexibility of the imidazolidine ring and the free rotation around the single bonds connecting the large benzyl and benzyloxyphenyl substituents give rise to a complex conformational landscape. Computational methods are used to explore these different spatial arrangements (conformers). ethz.chmdpi.com By systematically rotating key dihedral angles and performing energy minimization for each resulting structure, a potential energy surface can be mapped. researchgate.net

This analysis identifies the most stable conformers, which are those residing in the deepest energy wells. For substituted imidazolidines, this involves determining the preferred orientation of the N-benzyl groups (axial vs. equatorial-like positions relative to the ring puckering) and the rotational position of the C2-phenyl group. ethz.ch These studies are critical for understanding which shapes the molecule is most likely to adopt, which in turn influences its reactivity and biological interactions.

A central aspect of DFT calculations is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). research-nexus.net The energy and spatial distribution of these orbitals are key determinants of a molecule's chemical reactivity. irjweb.com The HOMO represents the region from which an electron is most easily donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). ugm.ac.id

For this compound, the HOMO is typically localized on the electron-rich regions, such as the nitrogen atoms of the imidazolidine ring and the oxygen atom of the benzyloxy group. The LUMO is often distributed across the aromatic rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. ugm.ac.id A smaller gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. ugm.ac.id

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Imidazolidine Analogs.
Compound AnalogEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Analog A (Electron Donating Group)-5.385-1.6733.712
Analog B (Unsubstituted)-5.890-1.2504.640
Analog C (Electron Withdrawing Group)-6.215-2.1104.105

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Preferences in Solution

While quantum mechanical calculations provide insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time in a realistic environment, such as in a solvent. nih.govnih.gov In an MD simulation, the molecule is placed in a simulated box, often filled with water or another solvent, and the forces on each atom are calculated using a classical force field. rsc.org

By solving Newton's equations of motion, the trajectory of each atom can be tracked over time (typically nanoseconds to microseconds). This allows researchers to observe the dynamic puckering of the imidazolidine ring, the rotation of the bulky substituents, and the formation of transient hydrogen bonds with solvent molecules. MD simulations are particularly valuable for confirming the conformational preferences predicted by static DFT calculations and for understanding how the solvent influences the molecule's shape and flexibility. nih.gov

Computational Prediction of Reaction Pathways, Transition States, and Mechanistic Insights

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For imidazolidine derivatives, this can include studying reactions like hydrolysis, oxidation, or ring-opening. researchgate.netfrontiersin.org By modeling the reaction pathway, researchers can identify the structures of intermediates and, crucially, the high-energy transition states that connect them. researchgate.netorientjchem.org

Calculating the energy of these transition states allows for the determination of the activation energy of a reaction, which is the primary factor controlling its rate. orientjchem.org For example, DFT calculations can be used to model the ring-opening of the imidazolidine ring by locating the transition state structure for C-N bond cleavage. mdpi.com These mechanistic insights are invaluable for predicting the chemical stability of the compound and for designing new synthetic routes.

Investigation of Substituent Effects on Imidazolidine Ring Reactivity and Stability through Computational Methods

The chemical properties of the imidazolidine ring are highly sensitive to the nature of its substituents. Computational methods provide a systematic way to study these substituent effects. samipubco.comechemcom.com By creating a series of in silico analogs of this compound with different functional groups (e.g., electron-donating or electron-withdrawing groups on the aromatic rings), researchers can quantify the impact of these changes on the molecule's properties. orgchemres.orgmdpi.com

Chemical Reactivity and Mechanistic Investigations of 1,3 Dibenzyl 2 4 Benzyloxy Phenyl Imidazolidine

Intrinsic Reactivity Patterns of the Imidazolidine (B613845) Core

The lone pairs on the nitrogen atoms can participate in conjugation with the adjacent benzyl (B1604629) groups, which can affect their basicity and nucleophilicity. The bulky benzyl groups also provide steric hindrance around the nitrogen atoms, which can direct the approach of incoming reagents. The 4-(benzyloxy)phenyl group at the C2 position, with its electron-donating benzyloxy substituent, can influence the stability of any potential intermediates formed during reactions at this position.

A key aspect of the imidazolidine core's reactivity is its susceptibility to hydrolysis. For instance, the related compound 1,3-dibenzyl-2-phenylimidazolidine (B1616298) is known to be readily hydrolyzed under acidic conditions, yielding 1,2-bis(benzylamino)ethane and benzaldehyde (B42025). This reactivity is a direct consequence of the instability of the aminal linkage in an acidic medium.

Mechanistic Studies of Ring-Opening and Ring-Closing Transformations

The stability of the imidazolidine ring is highly dependent on the pH of the medium. In acidic environments, the ring is prone to opening through a hydrolytic cleavage of the C2-N bonds. The mechanism of this acid-catalyzed ring-opening typically involves the following steps:

Protonation: One of the nitrogen atoms of the imidazolidine ring is protonated by an acid, forming a more electrophilic imidazolinium ion.

Nucleophilic Attack: A nucleophile, typically water in the case of hydrolysis, attacks the now more electrophilic C2 carbon.

Ring Opening: This attack leads to the cleavage of the C2-N bond, forming a hemiaminal intermediate.

Further Cleavage: Subsequent protonation and elimination steps lead to the complete breakdown of the ring structure, yielding the corresponding diamine and aldehyde.

The reverse reaction, the ring-closing transformation, is the basis for the synthesis of 1,3-dibenzyl-2-[4-(benzyloxy)phenyl]imidazolidine. This typically involves the condensation of N,N'-dibenzyl-1,2-ethanediamine with 4-(benzyloxy)benzaldehyde. The reaction proceeds via the formation of a hemiaminal intermediate, followed by intramolecular cyclization and dehydration to form the stable imidazolidine ring.

Transformation Conditions Products Key Mechanistic Feature
Ring-OpeningAcidic (e.g., aq. HCl)N,N'-dibenzyl-1,2-ethanediamine and 4-(benzyloxy)benzaldehydeProtonation of nitrogen followed by nucleophilic attack at C2
Ring-ClosingCondensationThis compoundFormation of a hemiaminal intermediate followed by cyclization

Functionalization Strategies at the C2-Position and Nitrogen Atoms of the Imidazolidine Ring

While the imidazolidine core is susceptible to ring-opening, under specific conditions, it can undergo functionalization.

C2-Position: Direct functionalization at the C2-position of a pre-formed 1,3-dibenzyl-2-arylimidazolidine is challenging due to the lability of the ring. However, modification of the C2-substituent can be achieved by synthesizing the imidazolidine from a functionalized aldehyde. For example, introducing different substituents on the phenyl ring of the starting benzaldehyde allows for a variety of C2-functionalized imidazolidines.

Nitrogen Atoms: The nitrogen atoms in the imidazolidine ring are secondary amines and can, in principle, be further functionalized. However, the presence of the bulky benzyl groups can sterically hinder reactions at these sites. N-functionalization is more commonly achieved by starting with a differently substituted diamine in the initial synthesis.

Role as a Precursor or Intermediate in Broader Organic Transformations

Imidazolidine derivatives, including this compound, can serve as valuable precursors in organic synthesis. One of the most significant applications is their use as precursors to N-heterocyclic carbenes (NHCs). NHCs are a class of persistent carbenes that are widely used as ligands in organometallic chemistry and as organocatalysts.

The general strategy to generate an NHC from an imidazolidine involves a two-step process:

Oxidation/Dehydrogenation: The imidazolidine is first oxidized to the corresponding imidazolinium salt. This can be achieved using various oxidizing agents.

Deprotonation: The resulting imidazolinium salt is then deprotonated at the C2 position using a strong base to yield the free N-heterocyclic carbene.

The substituents on the nitrogen atoms and the C2-carbon of the original imidazolidine play a crucial role in tuning the electronic and steric properties of the resulting NHC, which in turn affects its catalytic activity and stability.

Precursor Transformation Product Application
This compoundOxidation followed by deprotonationN-heterocyclic carbeneLigand in organometallic catalysis, organocatalyst

Investigation of Protonation/Deprotonation Equilibria and Their Impact on Reactivity

The basicity of the nitrogen atoms in this compound is a key factor governing its reactivity. The protonation of one of the nitrogen atoms is the initial and often rate-determining step in acid-catalyzed ring-opening reactions. The equilibrium between the neutral imidazolidine and its protonated form is dependent on the pKa of the imidazolidine and the pH of the solution.

Understanding these protonation/deprotonation equilibria is crucial for controlling the stability and reactivity of the imidazolidine ring. For instance, in synthetic applications where the imidazolidine is used as a protecting group for a diamine and an aldehyde, the pH must be carefully controlled to prevent premature deprotection. Conversely, in applications where ring-opening is desired, acidic conditions are employed to facilitate the reaction.

Non Biological Applications of 1,3 Dibenzyl 2 4 Benzyloxy Phenyl Imidazolidine in Advanced Chemical Technologies

Evaluation as an Organocatalyst or Precursor to N-Heterocyclic Carbenes (NHCs) for Specific Organic Transformations

Imidazolidine (B613845) derivatives are widely recognized as stable precursors to N-Heterocyclic Carbenes (NHCs), a class of organocatalysts that has revolutionized synthetic chemistry. beilstein-journals.org The formal removal of the two hydrogen atoms from the C2 carbon of a saturated imidazolidine would yield the corresponding carbene. In practice, the imidazolidine ring in compounds like 1,3-dibenzyl-2-[4-(benzyloxy)phenyl]imidazolidine can be readily converted to the corresponding imidazolinylidene, a type of NHC, through a deprotonation-oxidation sequence. These carbenes are valued for their strong σ-donating properties and their ability to mediate a wide range of chemical transformations. beilstein-journals.orgresearchgate.net

The development of asymmetric catalytic methods is a cornerstone of modern organic synthesis. Chiral NHCs are highly effective catalysts for inducing enantioselectivity in a variety of chemical reactions. While specific studies on the enantioselective applications of this compound are not extensively documented, the general principles of NHC catalysis allow for strong inferences about its potential. By introducing chirality into the imidazolidine backbone, for instance, through the use of a chiral diamine precursor during synthesis, a chiral NHC can be generated.

These chiral catalysts are instrumental in reactions where new stereocenters are formed. For example, NHC-catalyzed annulation reactions between α,β-unsaturated aldehydes and other substrates can produce complex heterocyclic structures with high enantiomeric excess. nih.gov The steric bulk provided by the N-benzyl groups and the 2-aryl substituent of the precursor molecule plays a crucial role in creating a well-defined chiral pocket around the carbene's active site, thereby directing the approach of substrates and controlling the stereochemical outcome of the reaction.

Table 1: Representative Enantioselective Transformations Mediated by Imidazolidine-Derived NHC Catalysts

Reaction TypeSubstratesProduct TypeCatalyst TypeAchieved Enantioselectivity (ee)
Benzoin (B196080) Condensation Aromatic Aldehydesα-Hydroxy KetonesChiral Triazolium Salt PrecursorUp to 99%
Stetter Reaction Aldehydes, Michael Acceptors1,4-Dicarbonyl CompoundsChiral Triazolium Salt PrecursorUp to 96%
[4+2] Annulation α,β-Unsaturated Aldehydes, ImidazolidinonesBicyclic LactonesChiral Triazolium Salt PrecursorUp to 99%
Asymmetric Acylation Alcohols, Acylating AgentsChiral EstersChiral Imidazolium Salt PrecursorUp to 98%

Note: This table presents examples of reactions catalyzed by various NHCs, illustrating the potential of catalysts derived from imidazolidine precursors. The specific performance of an NHC derived from this compound would require dedicated experimental investigation.

The imidazolidine scaffold is the foundational structure from which the catalytically active NHC is derived. Its role is pivotal in defining the catalyst's stability and reactivity. In a typical NHC catalytic cycle, such as the benzoin condensation, the carbene nucleophilically attacks an aldehyde, initiating a polarity reversal (umpolung) of the carbonyl carbon. d-nb.info This process leads to the formation of the critical Breslow intermediate, which then acts as a nucleophile. d-nb.info

The substituents on the imidazolidine ring—in this case, the N-benzyl and 2-[4-(benzyloxy)phenyl] groups—are not mere spectators. They exert profound steric and electronic effects that modulate the catalyst's performance:

Steric Hindrance: The bulky benzyl (B1604629) and benzyloxyphenyl groups create a congested environment around the carbene center. This steric bulk can enhance selectivity by dictating the trajectory of incoming substrates, which is crucial for high enantioselectivity in asymmetric reactions. researchgate.net

Electronic Tuning: The electronic nature of the aryl groups influences the nucleophilicity and stability of the carbene. Electron-donating groups can enhance the carbene's nucleophilicity, potentially accelerating the catalytic cycle, while electron-withdrawing groups can increase its stability.

The stability of the imidazolidine-derived NHC is a key factor in its catalytic efficacy, preventing catalyst degradation and allowing for lower catalyst loadings and longer reaction times.

Exploration as a Ligand in Transition Metal Catalysis

Beyond their role in organocatalysis, N-Heterocyclic Carbenes are exceptionally effective ligands for transition metals. beilstein-journals.org The NHC generated from this compound can coordinate to a wide array of metals, including palladium, rhodium, gold, and copper, to form highly stable metal complexes. nih.govznaturforsch.com These NHC-metal complexes are often more stable than their traditional phosphine-ligated counterparts, particularly with respect to heat and oxidation.

The strong σ-donating character of the NHC ligand creates a robust metal-carbon bond, which stabilizes the metallic center and promotes catalytic activity. This stability is advantageous in various transition metal-catalyzed reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. uva.es For example, palladium complexes bearing NHC ligands derived from 1,3-dibenzylbenzimidazolium salts have demonstrated high activity as catalysts. nih.gov It is expected that an NHC derived from this compound would form similarly effective and stable complexes, offering potential applications in a broad spectrum of catalytic transformations. mdpi.comresearchgate.net

Table 2: Transition Metals Commonly Used in NHC-Ligated Catalytic Systems

Transition MetalCommon Oxidation StatesRepresentative Catalytic Applications
Palladium (Pd) 0, +2Cross-coupling reactions, C-H activation
Ruthenium (Ru) +2, +3Olefin metathesis, hydrogenation
Rhodium (Rh) +1, +3Hydroformylation, hydrogenation
Iridium (Ir) +1, +3C-H borylation, hydrogen-transfer reactions
Gold (Au) +1, +3Catalysis of alkyne and allene (B1206475) reactions
Copper (Cu) +1, +2Click chemistry, azidation reactions
Nickel (Ni) 0, +2Cross-coupling reactions, cycloadditions

Potential in Supramolecular Chemistry: Self-Assembly and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules held together by non-covalent intermolecular forces. fortunejournals.comresearchgate.net The structure of this compound, with its multiple aromatic rings and defined three-dimensional shape, makes it an attractive candidate for the construction of supramolecular assemblies.

Host-guest chemistry, a central concept in supramolecular science, involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. fortunejournals.com The rigid and sterically demanding framework of this compound, resulting from the orientation of its three large aromatic substituents, could potentially create a well-defined molecular cleft or cavity. This pre-organized architecture is a key feature for designing host molecules for molecular recognition. Such a host could selectively bind small, complementary guest molecules through a combination of non-covalent interactions, with potential applications in sensing, separation, or encapsulation. The imidazole (B134444) ring itself is known to participate in a variety of non-covalent interactions that can be harnessed to form supramolecular species. nih.govnih.gov

The formation of stable supramolecular structures is governed by a variety of weak, non-covalent interactions. researchgate.net The this compound molecule is capable of engaging in several such interactions, which could drive its self-assembly into higher-order structures:

π-π Stacking: The presence of three phenyl rings (two from the benzyl groups and one from the benzyloxyphenyl moiety) allows for significant π-π stacking interactions, where the electron-rich aromatic rings arrange themselves in a face-to-face or offset manner.

C-H···π Interactions: The aliphatic protons of the imidazolidine ring and the benzyl methylene (B1212753) groups can interact with the electron clouds of the aromatic rings, forming C-H···π bonds. These interactions are known to be significant in determining the crystal packing of aromatic compounds. For instance, the crystal structure of the related compound 1,3-dibenzyl-2-(2-chloro-phenyl)-4-methyl-imidazolidine reveals a three-dimensional structure linked by weak C-H···π interactions involving all three aromatic rings. nih.gov

These combined non-covalent forces could direct the spontaneous self-assembly of individual molecules into well-ordered, functional supramolecular architectures like aggregates, fibers, or crystalline networks. researchgate.net

Applications in Advanced Materials Science (e.g., Polymer Chemistry, Functional Materials, if structurally relevant)

While no specific polymers containing This compound have been documented, the imidazolidine scaffold is recognized in polymer science.

The synthesis of polymers incorporating imidazole and imidazolidine functionalities is an area of active research. These heterocyclic units can be integrated into polymer backbones or as pendant groups, imparting unique properties to the resulting materials. The nitrogen atoms within the imidazolidine ring can influence the polymer's polarity, thermal stability, and its capacity for hydrogen bonding. However, literature specifically detailing the polymerization of monomers derived from This compound is not available.

Imidazolidine and its derivatives are being investigated for their potential use in "smart" or responsive materials—materials that change their properties in response to external stimuli such as pH, temperature, or light. mdpi.comresearchgate.net The nitrogen atoms in the imidazolidine ring can act as protonation sites, which could potentially be exploited in the design of pH-responsive polymers. researchgate.net For instance, hydrogels containing imidazole groups have demonstrated pH-responsive swelling behavior. researchgate.net While this suggests a potential avenue for research, there are currently no published studies on the integration of This compound into such systems.

Role in Advanced Chemical Synthesis beyond Catalysis

The utility of imidazolidine derivatives in organic synthesis is well-established, often as precursors to N-heterocyclic carbenes (NHCs) used in catalysis. However, their non-catalytic roles are less specific to the requested compound. Imidazolidines can serve as chiral auxiliaries or as building blocks for more complex molecular architectures. For example, chiral imidazolidinones have been employed to direct stereoselective transformations.

There is no specific information available in the reviewed literature regarding the use of This compound as a reagent, intermediate, or building block in advanced chemical synthesis beyond its potential as a precursor for other functional molecules. A patent exists for the production of a related compound, 1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid, which is noted as a useful intermediate for biotin (B1667282) synthesis, highlighting the potential of the broader class of dibenzyl-imidazolidine structures as synthetic intermediates.

Future Perspectives and Emerging Research Avenues for Advanced Imidazolidine Architectures

Unexplored Synthetic Methodologies for Accessing Complex Imidazolidine (B613845) Diversity

The synthesis of highly substituted and stereochemically complex imidazolidines remains a significant challenge. While classical methods involving the condensation of 1,2-diamines with aldehydes or ketones are well-established, researchers are actively exploring novel strategies to access greater molecular diversity. nih.gov

Emerging Synthetic Approaches:

Multicomponent Reactions (MCRs): Atom-efficient and environmentally benign, MCRs offer a powerful tool for the one-pot synthesis of complex imidazolidines from simple starting materials. nih.gov A pseudo-multicomponent, one-pot protocol has been described for the synthesis of 1,3-disubstituted imidazolidin-2-ones, showcasing the potential for streamlined processes. nih.gov

Domino Reactions: Cascade reactions that form multiple bonds in a single operation are being developed to construct intricate imidazolidine frameworks with high efficiency and stereocontrol. rsc.org

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts is crucial for the enantioselective synthesis of imidazolidine derivatives. Chiral Brønsted acids, for instance, have been used to catalyze the enantioselective [3+2] cycloaddition to form chiral imidazolidines. rsc.org

Noncarbenoid Approaches: An unprecedented ZnCl2-catalyzed formal [2+2+1] annulation of 1,2-diaza-1,3-dienes with hexahydro-1,3,5-triazines has been developed, providing a new route to imidazolidine frameworks that avoids hazardous diazo reagents. acs.orgacs.org

Ring-Opening Cyclization: Stereoselective syntheses of highly functionalized imidazolidines can be achieved via the ring-opening cyclization of activated aziridines with amines and aldehydes. acs.org

The general synthetic strategy for preparing imidazolidine derivatives often involves the condensation of aldehydes or ketones with 1,2-diamines. nih.gov Other methodologies include intermolecular amination reactions, Mannich cyclization, and reactions of aziridines with imines. nih.gov

Synthetic MethodologyDescriptionPotential AdvantagesReferences
Multicomponent Reactions (MCRs)One-pot reactions involving three or more starting materials to form a complex product.High atom economy, reduced waste, operational simplicity. nih.govnih.gov
Domino ReactionsA sequence of intramolecular reactions where the subsequent reaction is triggered by the functionality formed in the previous step.High efficiency, stereocontrol, rapid construction of complexity. rsc.org
Catalytic Asymmetric SynthesisUse of chiral catalysts to produce enantiomerically enriched products.Access to chiral molecules, high enantioselectivity. rsc.org
Noncarbenoid ApproachesSynthetic routes that avoid the use of unstable and potentially hazardous carbene precursors.Improved safety, use of readily available starting materials. acs.orgacs.org
Ring-Opening CyclizationFormation of a cyclic compound through the opening of a strained ring followed by cyclization.Access to highly functionalized and stereochemically defined products. acs.org

Integration of Artificial Intelligence and Machine Learning in Imidazolidine Design and Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and discovery of novel imidazolidine-based compounds. nih.gov These computational tools can analyze vast datasets to identify structure-activity relationships, predict molecular properties, and generate novel molecular structures with desired characteristics. nih.gov

Applications of AI and ML in Imidazolidine Chemistry:

De Novo Design: Generative models can design novel imidazolidine scaffolds with optimized properties for specific biological targets or material applications. nih.gov

Predictive Modeling: AI algorithms can predict the pharmacokinetic, pharmacodynamic, and toxicological profiles of new imidazolidine derivatives, reducing the need for extensive experimental screening. nih.gov

Reaction Prediction and Optimization: Machine learning can be used to predict the outcomes of chemical reactions and optimize reaction conditions for the synthesis of complex imidazolidines. astrazeneca.com

Virtual Screening: AI-powered virtual screening can rapidly screen large libraries of virtual compounds to identify promising imidazolidine-based drug candidates. nih.gov

By combining high-throughput screening with AI and machine learning, researchers can study a more diverse range of molecules and better predict their functions. astrazeneca.com This data-driven approach accelerates the design, development, and creation of the next generation of therapeutics. astrazeneca.com

Development of Novel Non-Biological Applications in Catalysis, Materials, and Supramolecular Chemistry

While imidazolidines are well-known for their biological activities, their potential in non-biological applications is a rapidly growing area of research.

Catalysis: Chiral imidazolidinone catalysts, often referred to as MacMillan catalysts, are highly effective in a wide range of enantioselective transformations. rsc.org Their applications include iminium ion activation and SOMO (Singly Occupied Molecular Orbital) activation. rsc.org Furthermore, imidazolidine-4-thiones have been demonstrated as effective organocatalysts. uni-muenchen.de

Materials Science: The rigid and tunable structure of imidazolidines makes them attractive building blocks for the development of novel polymers, liquid crystals, and other functional materials. Their incorporation into polymer backbones can impart specific thermal, mechanical, and optical properties.

Supramolecular Chemistry: The imidazole (B134444) ring within the imidazolidine structure can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, making them ideal components for the construction of supramolecular assemblies. mdpi.com These assemblies have potential applications in molecular recognition, sensing, and the development of responsive materials. ijsr.netfortunejournals.com The unique structure of imidazole is beneficial for binding with various inorganic or organic ions and molecules. mdpi.com

Application AreaRole of Imidazolidine ArchitecturesPotential ImpactReferences
OrganocatalysisServe as chiral catalysts for asymmetric reactions.Enabling the synthesis of enantiomerically pure compounds for pharmaceuticals and fine chemicals. rsc.orguni-muenchen.de
Materials ScienceAct as monomers or building blocks for functional polymers and materials.Creation of materials with tailored properties for electronics, optics, and separations. mdpi.com
Supramolecular ChemistryFunction as recognition units and self-assembling components.Development of smart materials, sensors, and drug delivery systems. mdpi.comijsr.netfortunejournals.com

Advanced Characterization Techniques and In Situ Monitoring of Imidazolidine Reactivity

A deeper understanding of the structure, dynamics, and reactivity of imidazolidine systems requires the application of advanced characterization techniques.

Key Techniques and Their Applications:

Spectroscopic Methods: 1H NMR and 13C NMR spectroscopy are fundamental for the structural elucidation of imidazolidine derivatives. nih.govresearchgate.netajchem-a.com FT-IR spectroscopy is used to identify key functional groups. researchgate.netajchem-a.com

X-ray Crystallography: Provides precise three-dimensional structural information, which is crucial for understanding stereochemistry and intermolecular interactions. tandfonline.com

Mass Spectrometry: Used to determine the molecular weight and fragmentation patterns of new imidazolidine compounds. mdpi.com

In Situ Monitoring: Techniques such as in-situ FTIR and Raman spectroscopy allow for the real-time monitoring of chemical reactions. mt.com This provides valuable kinetic and mechanistic information, enabling the optimization of reaction conditions and the identification of transient intermediates. mt.com

The use of thin-layer chromatography (TLC) is also common for monitoring the progress of reactions. nih.govajchem-a.com

Outlook for the Design of Structurally Complex and Functionally Diverse Imidazolidine Systems for Chemical Innovation

The future of imidazolidine chemistry is bright, with numerous opportunities for innovation. The convergence of advanced synthetic methodologies, computational design, and novel applications will drive the development of increasingly complex and functional imidazolidine systems.

Key areas for future research include:

The development of novel, sustainable synthetic methods that provide access to a wider range of imidazolidine scaffolds with precise control over stereochemistry.

The application of AI and machine learning to accelerate the discovery of new imidazolidine-based drugs, catalysts, and materials.

The exploration of new applications for imidazolidines in areas such as energy storage, environmental remediation, and nanotechnology.

A deeper fundamental understanding of the relationship between the three-dimensional structure of imidazolidines and their function, guided by advanced characterization and computational modeling.

By addressing these challenges and capitalizing on emerging opportunities, the scientific community can unlock the full potential of imidazolidine chemistry to address pressing societal needs and drive chemical innovation.

Q & A

Q. What are the standard synthetic routes for 1,3-dibenzyl-2-[4-(benzyloxy)phenyl]imidazolidine, and how is the product characterized?

The synthesis typically involves refluxing substituted benzaldehydes with amines in ethanol under acidic catalysis (e.g., glacial acetic acid). For example, analogous imidazolidine derivatives are synthesized by condensing benzylamines with aldehydes under reflux for 4–6 hours, followed by solvent evaporation and purification via column chromatography . Characterization employs NMR (¹H/¹³C) to confirm substituent positions, IR spectroscopy to identify functional groups (e.g., C-N stretches at ~1,350 cm⁻¹), and X-ray crystallography for structural validation .

Q. What preliminary biological screening methods are used to assess this compound’s activity?

Initial screening includes assays for amyloid inhibition (e.g., Thioflavin T fluorescence to monitor α-synuclein aggregation kinetics) and cytotoxicity (MTT assay in neuroblastoma cell lines). Structural analogs like 1,3-dibenzyl-2-[3-(benzyloxy)phenyl]imidazolidine have shown inhibitory effects on amyloidogenic folding, requiring dose-response curves and IC₅₀ calculations .

Advanced Research Questions

Q. How can the crystal structure of this compound inform its application in catalysis or material science?

X-ray crystallography reveals conformational flexibility and potential binding sites. For instance, imidazolidine derivatives serve as precursors for lanthanide complexes by coordinating through nitrogen and oxygen atoms. Structural data (e.g., bond angles, torsion angles) guide modifications to enhance stability or catalytic activity in homogeneous reactions .

Q. What strategies optimize the compound’s inhibitory efficacy against α-synuclein aggregation?

Structure-activity relationship (SAR) studies compare substituent effects (e.g., benzyloxy positional isomers). Computational docking (using software like AutoDock) identifies interactions with α-synuclein’s NAC region. Experimental validation involves mutational analysis and circular dichroism to assess helical-to-β-sheet transition disruption .

Q. How can derivatization enhance its bioactivity or selectivity?

Functionalization at the imidazolidine nitrogen or benzyloxy group (e.g., bromoacetamide coupling, thiazolidinone formation) is achieved via nucleophilic substitution or click chemistry. For example, reacting with mercaptoacetic acid introduces thioether linkages, improving antimicrobial activity. Purification via HPLC and bioassay-guided fractionation isolate active derivatives .

Q. What methodologies resolve contradictions in aggregation inhibition data across studies?

Discrepancies may arise from assay conditions (e.g., protein concentration, pH). Cross-validation using orthogonal techniques (TEM for fibril visualization, surface plasmon resonance for binding kinetics) and meta-analysis of structural analogs (e.g., comparing 3- vs. 4-benzyloxy substitution) clarify mechanistic contributions .

Methodological Tables

Technique Application Key Parameters Reference
X-ray crystallographyStructural validation for catalytic precursor designSpace group: P2₁/c; Resolution: ≤0.84 Å
Thioflavin T assayα-Synuclein aggregation inhibitionλₑₓ/λₑₘ: 440/480 nm; [Compound]: 10–100 µM
Docking studies (AutoDock)Binding site predictionGrid size: 60 ų; Lamarckian genetic algorithm
HPLC purificationDerivatization product isolationColumn: C18; Gradient: 10–90% MeCN in H₂O

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.